Quercetin 3,4'-dimethyl ether is a naturally occurring compound belonging to the class of flavonoids, specifically a dimethoxyflavone. It is a derivative of quercetin, a well-known flavonoid with diverse biological activities. Quercetin 3,4'-dimethyl ether has been isolated from various plant species, including Combretum quadrangulare, Psiadia dentata, and Cyperus alopecuroides. PubChem, Quercetin 3,4'-dimethyl ether: )
One of the most studied aspects of Quercetin 3,4'-dimethyl ether is its potential antineoplastic activity, meaning it exhibits properties against the development of neoplasms (cancers). Research suggests it possesses the ability to inhibit the growth and proliferation of various cancer cell lines, including leukemia cells. Biosynth, FQ42736:
Several mechanisms have been proposed for the antineoplastic activity of Quercetin 3,4'-dimethyl ether. One potential mechanism involves its inhibition of histone acetyltransferases (HATs). HATs are enzymes responsible for adding acetyl groups to histones, which can influence gene expression. By inhibiting HATs, Quercetin 3,4'-dimethyl ether might alter the expression of genes involved in cell growth and proliferation, potentially leading to anti-cancer effects. Biosynth, FQ42736:
While research on Quercetin 3,4'-dimethyl ether is still ongoing, it has also been investigated for its potential effects on:
Quercetin 3,4'-dimethyl ether is a natural flavonoid compound with the chemical formula C₁₇H₁₄O₇. It is a derivative of quercetin, characterized by the presence of two methoxy groups at positions 3 and 4' of the flavonoid structure. This compound is found in various plants, including Tamarix chinensis, and is recognized for its potential health benefits, particularly in the context of its antioxidant and anti-inflammatory properties .
Research suggests QDE exhibits several potentially beneficial properties:
These reactions contribute to the diversity of quercetin derivatives found in nature and their varied biological activities .
Quercetin 3,4'-dimethyl ether exhibits several biological activities:
The synthesis of quercetin 3,4'-dimethyl ether can be achieved through various methods:
textQuercetin + CH₃I → Quercetin 3,4'-dimethyl ether + HI
Quercetin 3,4'-dimethyl ether has several applications:
Interaction studies involving quercetin 3,4'-dimethyl ether have focused on its synergistic effects with other compounds:
Quercetin 3,4'-dimethyl ether shares structural similarities with several other flavonoid compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Quercetin | C₁₅H₁₀O₇ | No methoxy substitutions; higher hydroxyl content. |
| Quercetin 3-methyl ether | C₁₆H₁₂O₇ | One methoxy group at position 3; less potent antioxidant compared to quercetin 3,4'-dimethyl ether. |
| Quercetin 7-methyl ether | C₁₆H₁₂O₇ | One methoxy group at position 7; different biological activity profile. |
| Kaempferol | C₁₅H₁₄O₆ | Lacks methoxy groups; different pharmacological effects. |
Quercetin 3,4'-dimethyl ether stands out due to its dual methoxy substitutions which enhance its solubility and bioactivity compared to other quercetin derivatives .
Quercetin 3,4'-dimethyl ether, systematically named as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-chromen-4-one, belongs to the class of dimethoxyflavones and trihydroxyflavones. The compound is assigned Chemical Abstracts Service (CAS) number 33429-83-3 and maintains PubChem Compound Identifier (CID) 5380905. Alternative nomenclature includes 3,4'-dimethylquercetin and 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, reflecting the specific methoxylation pattern at the 3 and 4' positions of the quercetin backbone.
The molecular formula C₁₇H₁₄O₇ indicates the presence of seventeen carbon atoms, fourteen hydrogen atoms, and seven oxygen atoms, representing a net addition of two methyl groups (C₂H₆O₂) compared to the parent quercetin (C₁₅H₁₀O₇). The compound's International Union of Pure and Applied Chemistry (IUPAC) name precisely describes its structural features, emphasizing the hydroxyl substitutions at positions 5, 7, and 3', along with methoxy groups at positions 3 and 4'. This specific substitution pattern significantly influences the compound's pharmacological properties and stability characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation for quercetin 3,4'-dimethyl ether, with characteristic chemical shifts corresponding to the aromatic proton environments. The ¹H-NMR spectrum exhibits distinctive signals for the methoxy protons, typically appearing as singlets in the 3.8-4.0 ppm region, while aromatic protons of the A-ring system show characteristic splitting patterns consistent with the 5,7-dihydroxy substitution. The catechol B-ring protons display coupling patterns indicative of the 3'-hydroxy-4'-methoxy arrangement, with the 2' and 6' protons appearing as distinct multipets.
Mass spectrometry analysis confirms the molecular ion peak at m/z 330, consistent with the molecular formula C₁₇H₁₄O₇. The fragmentation pattern typically shows loss of methyl radicals (m/z 315) and successive losses characteristic of flavonoid compounds, including retro-Diels-Alder fragmentation yielding A-ring fragments. High-resolution mass spectrometry provides precise mass determination at 330.073953 Da, supporting the proposed molecular composition.
The compound's infrared (IR) spectrum exhibits characteristic absorption bands for hydroxyl groups (3200-3500 cm⁻¹), carbonyl stretching of the 4-position ketone (approximately 1650 cm⁻¹), and aromatic C=C stretching vibrations (1500-1600 cm⁻¹). Methoxy group vibrations appear as distinct C-O stretching modes around 1200-1300 cm⁻¹, confirming the presence of both ether linkages.
Crystallographic studies of quercetin derivatives reveal important structural features affecting biological activity and stability. While specific crystal structure data for quercetin 3,4'-dimethyl ether remains limited in the literature, related studies on quercetin polymorphs provide valuable insights into the conformational preferences of methylated flavonoids. The compound adopts a relatively planar conformation, with the dihedral angle between the chromone moiety (A and C rings) and the substituted phenyl ring (B ring) typically ranging from 25° to 30°.
Computational studies using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been employed to optimize the molecular geometry and predict conformational preferences. The methylation at the 3-position of the chromone system and the 4'-position of the B-ring influences the overall molecular planarity and affects intermolecular hydrogen bonding patterns in the solid state. These structural modifications contribute to enhanced stability compared to the parent quercetin molecule.
The crystal packing arrangements of flavonoid methyl ethers typically involve π-π stacking interactions between aromatic systems and hydrogen bonding networks involving the remaining hydroxyl groups. The presence of methoxy substituents reduces the number of available hydrogen bond donors, potentially affecting solubility and bioavailability characteristics.
Comparative analysis with the parent quercetin reveals significant differences in physicochemical and biological properties. The methylation pattern in quercetin 3,4'-dimethyl ether results in enhanced lipophilicity and improved membrane permeability compared to quercetin. The compound's density is reported as 1.6 ± 0.1 g/cm³, with a boiling point of 607.0 ± 55.0 °C at 760 mmHg and a melting point range of 229-230°C.
Radical scavenging activity comparisons demonstrate that quercetin 3,4'-dimethyl ether exhibits superior antioxidant properties compared to quercetin in certain assays. The electron transfer mechanism appears to be favored due to the lower ionization potential resulting from the electron-donating methoxy substituents. This enhancement in radical scavenging activity correlates with the compound's improved therapeutic potential.
The synthesis of quercetin 3,4'-dimethyl ether relies on established methylation protocols that have been extensively studied and optimized for flavonoid derivatives [4] [9]. The methylation process involves the conversion of hydroxyl groups to methoxy groups through nucleophilic substitution reactions, which dramatically increases metabolic stability and enhances membrane transport properties [8].
The most widely employed methylation protocol utilizes methyl iodide as the methylating agent in combination with potassium carbonate as the base [21] [29]. This reaction typically proceeds in dimethylformamide as the solvent at temperatures ranging from 25 to 80 degrees Celsius over reaction periods of 6 to 48 hours, achieving yields between 70 and 86 percent [21] [29]. The reaction conditions must be carefully controlled to prevent over-methylation and ensure selective modification at desired positions [21].
An alternative approach employs dimethyl sulfate as the methylating agent, which has demonstrated superior efficiency in certain applications [4] [9]. This protocol utilizes potassium hydroxide or sodium hydroxide as the base in dimethyl sulfoxide or acetone-water mixtures [4] [9]. The reaction proceeds at temperatures between 20 and 90 degrees Celsius with significantly reduced reaction times of 2 to 3 hours, achieving yields ranging from 85 to 98 percent [4] [9] [11].
Recent developments have introduced dimethyl carbonate as an environmentally friendly methylating agent [10]. This protocol employs 1,8-diazabicyclo[5.4.0]undec-7-ene as a nucleophilic catalyst in a self-solvent system [10]. The reaction proceeds at 90 degrees Celsius over extended periods of 12 to 72 hours, with yields varying significantly from 28 to 98 percent depending on the substrate and specific conditions employed [10].
Phenyl trimethylammonium iodide has emerged as an alternative methylating agent offering advantages in terms of safety and handling characteristics [18]. This quaternary ammonium salt-based approach proceeds under mild conditions at room temperature in anisole as a green solvent, achieving yields of 65 to 85 percent over reaction periods of 2 to 12 hours [18].
| Methylation Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Methyl iodide | Potassium carbonate | Dimethylformamide/Acetone | 25-80 | 6-48 hours | 70-86 |
| Dimethyl sulfate | Potassium hydroxide/Sodium hydroxide | Dimethyl sulfoxide/Acetone-water | 20-90 | 2-3 hours | 85-98 |
| Dimethyl carbonate | 1,8-diazabicyclo[5.4.0]undec-7-ene | Dimethyl carbonate | 90 | 12-72 hours | 28-98 |
| Phenyl trimethylammonium iodide | Base-mediated | Anisole | Room temperature | 2-12 hours | 65-85 |
| Methyl iodide + Sodium hydride | Sodium hydride | Dimethylformamide | 60-80 | 6 hours | 86 |
The regioselective methylation of quercetin to produce the 3,4'-dimethyl ether requires precise control of reaction conditions to achieve selective functionalization at these specific positions while avoiding methylation at other hydroxyl sites [15] [16]. The reactivity pattern of quercetin hydroxyl groups follows a well-established hierarchy that influences the selectivity of methylation reactions [9] [21].
The hydroxyl groups in quercetin exhibit distinct reactivity patterns based on their electronic environment and hydrogen bonding characteristics [9] [21]. The 5-hydroxyl group displays the highest resistance to methylation due to strong intramolecular hydrogen bonding with the carbonyl group at the 4-position [4] [9]. This necessitates the use of strongly basic conditions such as potassium hydroxide in dimethyl sulfoxide to achieve methylation at this position [4] [9].
The 3-hydroxyl group demonstrates moderate reactivity and can be methylated under standard conditions, making it an accessible target for selective functionalization [21] [24]. The 4'-hydroxyl group exhibits moderate reactivity similar to the 3-position, allowing for controlled methylation under appropriate conditions [21] [24]. The 7-hydroxyl and 3'-hydroxyl groups show the lowest resistance to methylation and readily undergo functionalization under mild conditions [21] [24].
| Position | Reactivity Order | Hydrogen Bonding | Methylation Difficulty | Special Conditions Required |
|---|---|---|---|---|
| 5-hydroxyl | 1 | Strong (with carbonyl) | Highest | Strong base (potassium hydroxide/dimethyl sulfoxide) |
| 3-hydroxyl | 2 | Moderate | High | Standard conditions |
| 4'-hydroxyl | 3 | Weak | Moderate | Standard conditions |
| 7-hydroxyl | 4 | Weak | Low | Standard conditions |
| 3'-hydroxyl | 5 | Weak | Low | Standard conditions |
The synthesis of quercetin 3,4'-dimethyl ether often requires the implementation of selective protection strategies to achieve the desired regioselectivity [24] [13]. Methoxymethyl protection has proven particularly useful for the selective protection of hydroxyl groups during multi-step synthetic sequences [13]. This approach allows for the protection of specific positions while leaving target hydroxyl groups available for methylation [13].
The Allan-Robinson synthesis has been employed for the preparation of specific quercetin derivatives, though it requires harsh experimental conditions and ingenious selective protection and deprotection strategies [13]. Alternative approaches utilizing the Algar Flynn-Oyamada reaction provide direct access to flavonols but suffer from variable yields and the formation of undesirable side products [13].
Flavonoid O-methyltransferases have been extensively studied for their role in achieving regioselective methylation [14] [16] [17]. These enzymes exhibit distinct catalytic properties and regioselectivity patterns that can be exploited for the synthesis of specific methylated derivatives [14] [16]. Citrus tissues demonstrate 3'-O-methylation activity against several flavonoids containing 3'-hydroxyl and 4'-hydroxyl groups, including quercetin [14].
The characterization of specific methyltransferases has revealed that different species exhibit unique regioselectivity profiles [14] [16]. Some enzymes display stringent specificity toward 3'-hydroxyl groups, while others show broader methylation sites encompassing multiple positions on the B-ring [14] [16]. This enzymatic diversity provides opportunities for the development of biocatalytic approaches to regioselective methylation [14] [16].
The industrial-scale production of quercetin 3,4'-dimethyl ether presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [22] [25]. These challenges encompass reaction engineering, process optimization, downstream processing, and quality control considerations [22] [25].
Temperature control represents a critical challenge in large-scale methylation reactions due to the exothermic nature of the methylation process [25]. Heat generation during methylation can lead to uncontrolled temperature increases, resulting in side reactions and reduced product quality [25]. Industrial solutions include the implementation of continuous cooling systems and staged reagent addition protocols to manage heat generation effectively [25].
Reagent addition rate control is essential for maintaining reaction selectivity and preventing the formation of undesired byproducts [25]. Rapid base addition can cause localized high concentrations that promote side reactions and reduce overall yield [25]. Continuous mixing systems with controlled flow rates have been developed to address this challenge and ensure consistent reaction conditions [25].
Equipment clogging represents a significant operational challenge in continuous manufacturing systems due to precipitation of products or intermediates [25]. This issue is particularly problematic in systems employing dimethyl sulfoxide or dimethylformamide as solvents [25]. Equipment design modifications, including improved mixing systems and temperature control, have been implemented to mitigate these problems [25].
Yield consistency emerges as a major concern in commercial production, with batch-to-batch variation representing a significant economic and quality challenge [22] [25]. Process analytical technology has been implemented to monitor critical process parameters in real-time and ensure consistent product quality [25]. This approach enables immediate detection and correction of process deviations that could impact yield or purity [25].
Solvent recovery presents both economic and environmental considerations in large-scale production [22] [25]. The removal of high-boiling solvents such as dimethylformamide and dimethyl sulfoxide requires specialized equipment and significant energy input [25]. Solvent recycling systems have been developed to address these challenges and improve the overall economics of the manufacturing process [25].
| Challenge Category | Specific Problem | Industrial Solution | Scale Impact |
|---|---|---|---|
| Reaction Temperature Control | Heat generation during methylation | Continuous cooling systems, staged addition | Critical at >10 kilogram scale |
| Reagent Addition Rate | Base addition too rapid causes side reactions | Controlled flow rates, continuous mixing | Critical at all scales |
| Product Isolation | Complex downstream purification | Crystallization optimization, chromatography | Increases with scale |
| Yield Consistency | Batch-to-batch variation | Process analytical technology | Major commercial concern |
| Equipment Clogging | Precipitation in continuous systems | Equipment design modifications | Equipment-dependent |
| Solvent Recovery | Dimethylformamide/dimethyl sulfoxide removal difficulties | Solvent recycling systems | Economic driver |
The complexity of quercetin methylation reactions necessitates sophisticated analytical methods for process monitoring and quality control [22]. High-performance liquid chromatography coupled with electrochemical detection has been employed for the quantitative analysis of quercetin derivatives and their methylated metabolites [5]. This analytical approach provides the sensitivity and selectivity required for process monitoring and quality assurance [5].
Nuclear magnetic resonance spectroscopy plays a crucial role in structure confirmation and purity assessment of the final product [7] [11]. The technique enables detailed characterization of methylation patterns and detection of structural impurities that may arise during the synthetic process [7] [11]. Mass spectrometry provides complementary structural information and molecular weight confirmation essential for quality control purposes [7] [11].
The implementation of continuous manufacturing processes requires real-time monitoring capabilities to ensure consistent product quality and yield [25]. Process analytical technology systems have been developed to provide immediate feedback on critical process parameters and enable rapid response to process deviations [25]. These systems are essential for maintaining the tight specifications required for pharmaceutical and high-value applications [25].
Quercetin 3,4'-dimethyl ether demonstrates distinctive solubility characteristics that differ markedly from its parent compound quercetin due to the presence of two methoxy substituents at positions 3 and 4' of the flavonoid backbone [1] [2]. The compound exhibits molecular formula C₁₇H₁₄O₇ with a molecular weight of 330.29 g/mol and maintains a calculated LogP value of 1.85, indicating moderate lipophilicity [1] [3].
The dimethyl ether derivative shows excellent solubility in nonpolar and moderately polar organic solvents. Quercetin 3,4'-dimethyl ether readily dissolves in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [4] [5]. This enhanced solubility in organic solvents stems from the methylation of hydroxyl groups, which reduces the compound's hydrogen bonding capacity while increasing its lipophilic character [6] [7].
The methylation process fundamentally alters the solubility profile compared to the parent quercetin molecule. Research indicates that methylated flavonoids generally exhibit improved solubility in nonpolar solvents due to reduced polarity and decreased intermolecular hydrogen bonding [8]. The presence of methoxy groups at positions 3 and 4' creates a more lipophilic molecular environment, facilitating dissolution in organic extraction solvents commonly employed in natural product isolation procedures [7].
Quercetin 3,4'-dimethyl ether demonstrates limited solubility in highly polar protic solvents. The compound shows practically negligible solubility in pure water [9], which contrasts with glycosylated quercetin derivatives that typically exhibit enhanced aqueous solubility [8]. In alcoholic solvents such as methanol and ethanol, the compound exhibits limited but measurable solubility, particularly when these solvents are used in analytical applications [3].
Interestingly, methylation can paradoxically improve aqueous solubility in certain cases. Studies on related dimethoxyflavones have demonstrated that some methylated derivatives exhibit superior water solubility compared to their unmethylated counterparts, reaching concentrations up to 100 μM in aqueous buffer systems [6]. This phenomenon challenges conventional assumptions about polarity-solubility relationships in flavonoid chemistry.
For extraction and analytical procedures, quercetin 3,4'-dimethyl ether shows optimal dissolution in moderately polar aprotic solvents such as ethyl acetate and acetone [5]. These solvents provide adequate solvation while maintaining compatibility with subsequent analytical techniques. For mass spectrometry applications, solutions in methanol or methanol-water mixtures prove most suitable, as demonstrated in liquid chromatography-tandem mass spectrometry analyses where retention times of 4.91 minutes were achieved using aqueous acetic acid-methanol gradient systems [2] [10].
Quercetin 3,4'-dimethyl ether exhibits moderate thermal stability that surpasses that of the parent quercetin molecule due to the protective effect of methylation [6]. General stability studies on flavonoids indicate that these compounds can withstand temperatures exceeding 150°C before significant degradation occurs [7]. However, prolonged exposure to elevated temperatures, particularly at 100°C, results in measurable decomposition [11].
The thermal degradation kinetics of quercetin 3,4'-dimethyl ether follow patterns observed in related methylated flavonoids. Methylation enhances metabolic stability and provides protection against oxidative degradation pathways that commonly affect unmethylated flavonoid structures [6]. The presence of methoxy groups at positions 3 and 4' blocks sites that are typically vulnerable to thermal oxidation, thereby extending the compound's thermal stability profile.
Thermal decomposition of flavonoid compounds generally proceeds through multiple pathways including ring opening, dehydroxylation, and formation of simpler aromatic compounds [12]. For quercetin 3,4'-dimethyl ether, the primary degradation pathway likely involves opening of the heterocyclic C ring, similar to patterns observed in related polyhydroxy flavonols [12]. The degradation products typically include benzenetriol derivatives, trihydroxybenzoic acids, and trihydroxybenzaldehyde compounds [12].
The kinetics of thermal degradation demonstrate temperature-dependent behavior, with activation energies varying significantly based on the structural features of the flavonoid backbone [11]. Methylated derivatives generally exhibit lower degradation rate constants and extended half-lives compared to their unmethylated counterparts, particularly under mild heating conditions [6].
Quercetin 3,4'-dimethyl ether demonstrates markedly pH-dependent stability characteristics, with optimal stability observed under acidic conditions [13]. Extended storage studies reveal that the compound maintains 89.08±1.53% retention after 16 weeks at pH 3.0, while retention decreases to 81.95±0.69% at pH 5.0 [13].
Under neutral and alkaline conditions, stability decreases dramatically. At pH 7.0, retention falls to 26.62±2.56% after 16 weeks, while alkaline conditions at pH 8.0 result in only 20.90±1.73% retention over the same period [13]. At highly alkaline pH values exceeding 9.0, rapid degradation occurs with less than 20% compound retention observed [9].
The alkaline instability of quercetin 3,4'-dimethyl ether stems from base-catalyzed ring opening reactions. Under alkaline conditions, the heterocyclic C ring undergoes nucleophilic attack, leading to the formation of depsidic intermediates and ultimate fragmentation into simpler aromatic compounds [9]. This degradation pathway mirrors that observed for the parent quercetin molecule, where alkaline treatment produces floroglucinol, dihydroxybenzoic acid derivatives, and trihydroxybenzoic acid fragments [9].
The pH sensitivity necessitates careful consideration of storage and formulation conditions. Acidic environments provide optimal stability for long-term storage, while neutral to alkaline conditions should be avoided to prevent significant degradation [13].